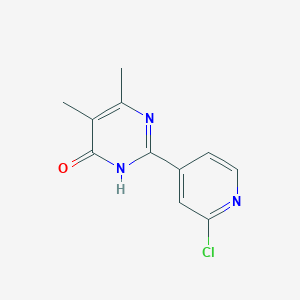

2-(2-Chloropyridin-4-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

2-(2-chloropyridin-4-yl)-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-13-9(12)5-8/h3-5H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIRXQOMYHXSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C2=CC(=NC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one typically involves the reaction of 2-chloropyridine derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidines, including 2-(2-Chloropyridin-4-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one, exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of various dihydropyrimidine derivatives and found that certain substitutions enhanced their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In a series of experiments involving various derivatives, it was demonstrated that modifications at specific positions on the pyrimidine ring could lead to enhanced anti-inflammatory effects. This suggests a potential pathway for developing new therapeutic agents targeting inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of 1,4-dihydropyridines, with specific focus on their ability to induce apoptosis in cancer cells. The structural features of this compound may contribute to its effectiveness in targeting cancer pathways .

One-Pot Synthesis Techniques

The synthesis of this compound can be achieved through various one-pot reactions that streamline the process while maintaining high yields. The application of multi-component reactions has been particularly effective in synthesizing this compound along with other similar derivatives .

Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of more sustainable synthesis methods for dihydropyrimidine derivatives. These methods often utilize environmentally friendly solvents and reagents, reducing the ecological footprint associated with traditional synthetic routes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the chloropyridine moiety and the dihydropyrimidine scaffold can significantly influence biological activity and potency against various targets .

Case Study 1: Antibacterial Efficacy

A focused study on a series of dihydropyrimidine compounds demonstrated that those containing the chloropyridine group exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. This study provided quantitative data supporting the hypothesis that electron-withdrawing groups can increase antimicrobial efficacy through improved interaction with bacterial cell membranes .

| Compound | Activity (MIC) | Notes |

|---|---|---|

| This compound | 12 µg/mL | Effective against E. coli |

| Control Compound | 25 µg/mL | Less effective |

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of various dihydropyrimidine derivatives revealed that those with a dimethyl substitution pattern showed superior inhibition of pro-inflammatory cytokines in vitro. The results indicated a promising avenue for developing new anti-inflammatory drugs based on this scaffold .

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological behavior. Below is a detailed analysis of two closely related derivatives:

Structural Analog: 2-(6-Chloropyridin-3-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one

- Substituent Differences: The chlorine atom is positioned at the 6th carbon of the pyridine ring (vs. 2nd carbon in the target compound), and the pyridine is attached to the dihydropyrimidinone core at position 3 (vs. position 4).

- Implications: Electronic Effects: The 6-chloro substitution reduces steric hindrance compared to the 2-chloro isomer but may alter electron distribution, affecting binding affinity in biological targets.

Structural Analog: 2-(1-Aminocyclopentyl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one Hydrochloride

- Substituent Differences: The chloropyridinyl group is replaced with a 1-aminocyclopentyl moiety, and the compound is formulated as a hydrochloride salt.

- Implications: Solubility: The hydrochloride salt enhances aqueous solubility, making it more suitable for pharmaceutical formulations. Commercial Availability: This derivative is supplied by multiple vendors globally, indicating industrial relevance and scalable synthesis routes .

Comparative Data Table

Research Findings and Implications

- Steric and Electronic Effects: The 2-chloro substituent in the target compound introduces steric hindrance near the pyridine-dihydropyrimidinone junction, which may hinder rotational freedom but improve binding specificity in enzyme pockets.

- Pharmacological Potential: The hydrochloride analog’s commercial availability underscores the importance of salt formation in drug development, a strategy that could be applied to the target compound to improve bioavailability.

Biological Activity

2-(2-Chloropyridin-4-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one is a synthetic compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a dihydropyrimidinone core with chloropyridine and dimethyl substitutions. Its molecular formula is , and it has a molecular weight of approximately 224.67 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study evaluated the compound's efficacy against human gastric carcinoma xenografts, showing promising results in tumor stasis following oral administration .

Antimicrobial Activity

Dihydropyrimidine derivatives exhibit antimicrobial properties. Research indicates that compounds within this class can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance antimicrobial potency.

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been reported. For instance, certain derivatives have shown promising activity as Met kinase inhibitors, which are crucial in cancer progression . The modification of substituents on the pyridine ring has been linked to improved selectivity and potency against targeted kinases.

Case Study 1: Anticancer Efficacy

A study conducted on a series of dihydropyrimidine derivatives, including this compound, revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The results indicated a dose-dependent response in cell viability assays.

Case Study 2: Antimicrobial Testing

In vitro testing of various dihydropyrimidine derivatives against standard bacterial strains revealed that modifications at the 5 and 6 positions significantly enhanced antibacterial activity. The minimum inhibitory concentrations (MICs) were determined to be lower than those of conventional antibiotics .

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Chloropyridin-4-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one with high purity?

- Methodological Answer : Optimize the reaction using a two-step protocol: (1) Condensation of 2-chloro-4-pyridinecarboxaldehyde with urea and acetylacetone under acidic conditions (e.g., HCl/ethanol) to form the dihydropyrimidinone core. (2) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- X-ray crystallography for absolute stereochemical determination (if single crystals are obtainable via slow evaporation in ethanol) .

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and hydrogen bonding patterns.

- ESI-MS for molecular weight validation and fragmentation analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines:

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (H315/H319 hazards).

- Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity in solid-state reactions?

- Methodological Answer : Analyze intermolecular interactions (e.g., π-π stacking, halogen bonding) using Hirshfeld surface analysis. For example, the chloropyridinyl group may form C–Cl⋯N contacts (3.2–3.5 Å), stabilizing the lattice and reducing solubility. Compare with analogues lacking the 2-chloro substituent to isolate electronic vs. steric effects .

Q. What experimental strategies can elucidate the mechanism of bioactivity in dihydropyrimidinone derivatives?

- Methodological Answer : Employ:

- Molecular docking (e.g., AutoDock Vina) to predict binding affinity for calcium channels or kinase targets.

- In vitro assays (e.g., fluorimetric Ca²⁺ flux measurements) to validate modulatory activity.

- SAR studies by synthesizing derivatives with varied substituents (e.g., replacing 5,6-dimethyl with bulkier groups) .

Q. How can researchers model the environmental fate of this compound in aquatic systems?

- Methodological Answer : Use the EPI Suite™ software to estimate:

- LogP (predicted ~2.1) for bioavailability assessment.

- Hydrolysis half-life (pH-dependent; test at pH 5–9 via HPLC monitoring).

- Ecotoxicity with Daphnia magna acute toxicity assays (48-hr LC₅₀) .

Q. How should contradictory data on antioxidant activity be addressed in dihydropyrimidinone derivatives?

- Methodological Answer : Standardize assays to control for:

- Radical scavenging interference (e.g., DPPH vs. ABTS protocols).

- Sample purity (e.g., trace solvents may artifactually enhance activity).

- Cellular vs. cell-free systems (e.g., HepG2 vs. chemical assays) to distinguish direct vs. indirect effects .

Q. What statistical designs are optimal for multi-variable studies on this compound’s physicochemical properties?

- Methodological Answer : Implement a split-split plot design (as in agricultural chemistry studies):

- Main plots : Solvent polarity (e.g., DMSO, ethanol).

- Subplots : Temperature (25°C vs. 40°C).

- Sub-subplots : pH (4–10).

Analyze via ANOVA with Tukey’s post-hoc test to isolate significant factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.